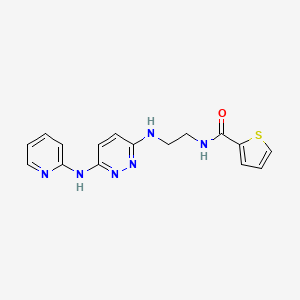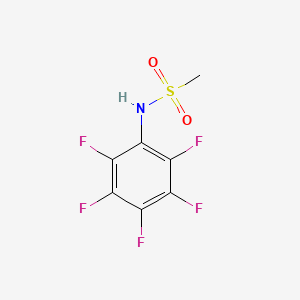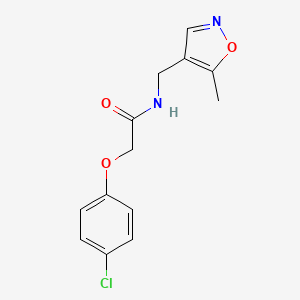![molecular formula C20H24N2O2 B2766181 N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide CAS No. 2380186-96-7](/img/structure/B2766181.png)
N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide, also known as LY294002, is a selective inhibitor of phosphatidylinositol 3-kinase (PI3K). It is widely used in scientific research to investigate the role of PI3K in various cellular processes.
Wirkmechanismus
N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide inhibits the activity of PI3K by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, including Akt and mTOR, which are involved in cell survival and proliferation. By inhibiting PI3K activity, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide is its selectivity for PI3K, which allows for specific inhibition of the enzyme without affecting other signaling pathways. However, this compound has some limitations for lab experiments, including its relatively short half-life and poor solubility in aqueous solutions. These limitations can be overcome by using alternative inhibitors or by modifying the structure of this compound to improve its stability and solubility.
Zukünftige Richtungen
There are many potential future directions for research on N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide, including the development of more potent and selective inhibitors of PI3K, the investigation of the role of PI3K in other cellular processes, and the development of new therapeutic applications for this compound in cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential limitations for lab experiments.
Synthesemethoden
N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-bromo-5-nitrobenzaldehyde with morpholine, followed by a cyclization reaction with cyclobutanone. The resulting intermediate is then reacted with methyl chloroformate and naphthalene-1-amine to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide is widely used in scientific research to investigate the role of PI3K in various cellular processes, including cell proliferation, differentiation, and survival. It has been shown to inhibit the growth of cancer cells and has potential therapeutic applications in cancer treatment. This compound is also used in the study of neurodegenerative diseases, such as Alzheimer's disease, and has been shown to have neuroprotective effects.
Eigenschaften
IUPAC Name |
N-[(1-morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-19(18-8-3-6-16-5-1-2-7-17(16)18)21-15-20(9-4-10-20)22-11-13-24-14-12-22/h1-3,5-8H,4,9-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRGJKSJQFGQOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-Fluorophenyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2766098.png)
![3-methyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2766102.png)
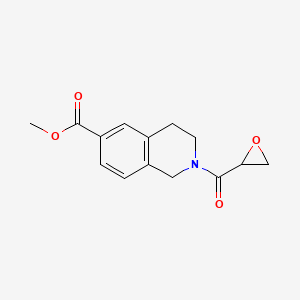

![5-ethyl-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}thiophene-2-sulfonamide](/img/structure/B2766106.png)
![N-phenyl-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2766109.png)
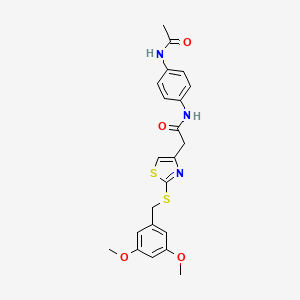
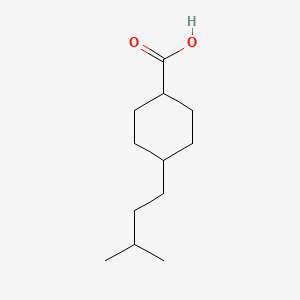
![N-([2,3'-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2766113.png)

![3-Azabicyclo[3.3.1]nonan-9-ol](/img/structure/B2766115.png)
